molecular formula C9H9FN2 B13032450 4-fluoro-3,6-dimethyl-1H-indazole

4-fluoro-3,6-dimethyl-1H-indazole

Cat. No.: B13032450
M. Wt: 164.18 g/mol
InChI Key: AFMRLFFKWUEIAF-UHFFFAOYSA-N
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Description

4-fluoro-3,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of fluorine and methyl groups in the structure of this compound enhances its chemical properties, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3,6-dimethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3,6-dimethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-fluoro-3,6-dimethyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-3,6-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-3,6-dimethyl-1H-indazole include other indazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3,6-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMRLFFKWUEIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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